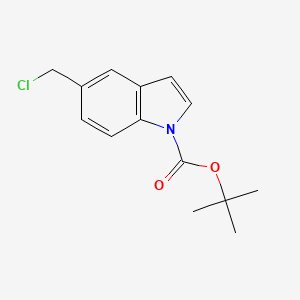

tert-Butyl 5-(chloromethyl)-1H-indole-1-carboxylate

CAS No.: 561307-62-8

Cat. No.: VC4164655

Molecular Formula: C14H16ClNO2

Molecular Weight: 265.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 561307-62-8 |

|---|---|

| Molecular Formula | C14H16ClNO2 |

| Molecular Weight | 265.74 |

| IUPAC Name | tert-butyl 5-(chloromethyl)indole-1-carboxylate |

| Standard InChI | InChI=1S/C14H16ClNO2/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16/h4-8H,9H2,1-3H3 |

| Standard InChI Key | RSPDZHHUNZLADW-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CCl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 1H-indole scaffold substituted with a chloromethyl group at position 5 and a tert-butyl carboxylate at position 1. The tert-butyl group acts as a protective moiety for the carboxylate, while the chloromethyl group facilitates nucleophilic substitutions or cross-coupling reactions .

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₆ClNO₂ | |

| Molecular Weight | 265.74 g/mol | |

| Density | 1.34 g/cm³ (estimated) | |

| LogP (Lipophilicity) | ~4.32 | |

| Melting Point | Not reported | - |

The chloromethyl group’s electronegativity (Pauling scale: χ = 3.0) enhances its reactivity toward nucleophiles, enabling functionalization at the 5-position .

Synthetic Routes and Optimization

Stepwise Synthesis

The synthesis typically involves three stages:

-

Indole Core Formation: Cyclization of 2-aminobenzyl alcohol derivatives under acidic conditions yields the indole skeleton .

-

Chloromethylation: Reaction with chloromethyl methyl ether (MOMCl) introduces the chloromethyl group at position 5 .

-

Esterification: tert-Butyl alcohol reacts with the indole carboxylate using p-toluenesulfonic acid as a catalyst .

Table 2: Industrial Synthesis Parameters

| Parameter | Condition | Yield |

|---|---|---|

| Cyclization Temperature | 80–100°C | 75–85% |

| Chloromethylation Agent | MOMCl | 90% |

| Esterification Catalyst | p-TsOH | 88% |

Industrial protocols emphasize green chemistry principles, such as using continuous flow reactors to minimize waste .

Biological Activity and Mechanisms

Antimicrobial Effects

Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC: 32 μg/mL) and Escherichia coli (MIC: 64 μg/mL), likely via enzyme inhibition .

Applications in Drug Development

Prodrug Design

The tert-butyl ester is cleaved under acidic conditions (e.g., tumor microenvironments), releasing active carboxylates. This property is exploited in prodrugs targeting hypoxic tumors .

Intermediate for Kinase Inhibitors

Functionalization at the 5-position yields analogs inhibiting PI3K and MAPK pathways. For example, coupling with boronic acids via Suzuki-Miyaura reactions produces biaryl indoles with nanomolar IC₅₀ values .

Industrial and Material Science Applications

Organic Electronics

Indole derivatives serve as electron-transport materials in OLEDs. The tert-butyl group enhances solubility in organic solvents, facilitating thin-film deposition .

Polymer Chemistry

The chloromethyl group undergoes radical polymerization to form conductive polymers with σ ≈ 10⁻³ S/cm, suitable for antistatic coatings .

| Parameter | Classification | Source |

|---|---|---|

| RIDADR | UN 3077 (Environmentally Hazardous) | |

| WGK Germany | 3 (Highly water-polluting) |

Proper PPE (gloves, goggles) and fume hoods are mandatory during handling due to potential alkylating agent toxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume